molecular formula C17H16ClN3 B2604402 3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline CAS No. 866018-13-5

3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B2604402
CAS No.: 866018-13-5
M. Wt: 297.79
InChI Key: WLLCAJOLMOOKRT-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline” is a derivative of quinazoline . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, and more .


Synthesis Analysis

The synthesis of quinazoline derivatives has been categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “this compound” is not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Molecular Structure and Supramolecular Interactions

The compound exhibits diverse molecular conformations and participates in hydrogen-bonded dimers and pi-stacked chains, contributing to its potential in designing molecular structures with specific physical and chemical properties. Studies illustrate the compound's capability to form isolated molecules, dimers via C-H...O hydrogen bonds, and chains through π–π stacking interactions, indicating its role in developing materials with tailored molecular assembly (Cruz et al., 2006; Low et al., 2004).

Farnesyl Protein Transferase Inhibition

Research into derivatives of the compound reveals potent inhibitory activity against Farnesyl Protein Transferase, highlighting its potential as a promising agent for the development of therapies targeting diseases associated with protein prenylation, such as cancer (Angibaud et al., 2003).

Optical and Fluorescence Properties

The compound's derivatives have been explored for their optical absorption and fluorescence, showing significant shifts in absorption and fluorescence bands with changes in solvent polarity. These properties suggest its application in the design of luminescent or electroluminescent materials, potentially useful in optical devices or sensors (Danel et al., 2010).

Synthetic Methodologies

Studies on the cyclocondensation reactions involving derivatives of this compound have developed new methods for synthesizing tetrahydropyrazolo[1,5-b]quinazolines and tetrahydropyrazolo[4,5-b]quinolines. These findings are crucial for advancing synthetic organic chemistry, offering pathways to novel heterocyclic compounds with potential biological activities (Orlov & Sidorenko, 2012).

Biological Activity

Investigations into the compound's derivatives have identified several with biological activities, including potential antitubercular and anti-inflammatory effects. These studies underscore the compound's relevance in medicinal chemistry as a scaffold for developing new therapeutic agents (Pattan et al., 2006; El-Sabbagh et al., 2010).

Mechanism of Action

Target of Action

Quinazolinone derivatives have been found to interact with a variety of biological targets. They are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic . .

Mode of Action

The mode of action of quinazolinone derivatives can vary depending on the specific compound and its targets. Some quinazolinone derivatives have been found to inhibit enzymes such as α-glucosidase . .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3/c1-11-14-4-2-3-5-16(14)21-17(20-11)15(10-19-21)12-6-8-13(18)9-7-12/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLCAJOLMOOKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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